molecular formula C6H12ClNO2 B2470481 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride CAS No. 2437650-41-2

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride

Cat. No. B2470481
CAS RN: 2437650-41-2
M. Wt: 165.62
InChI Key: RXSOJPLSPASWOT-UHFFFAOYSA-N
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Description

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Cyclopropylglycine hydrochloride and is a derivative of glycine.

Scientific Research Applications

  • Deamination Studies : Wiberg and Österle (1999) studied the deaminations of certain cyclopropylamine hydrochlorides, a class to which 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride belongs. They found that deamination produced allylic chlorides, indicating that such compounds can participate in interesting chemical transformations (Wiberg & Österle, 1999).

  • Synthesis and Characterization : Ikram et al. (2015) synthesized novel compounds using an amino acid similar to 2-[Cyclopropyl(methyl)amino]acetic acid. Their work involved characterizing these compounds and exploring their antioxidant and xanthine oxidase inhibitory activities (Ikram et al., 2015).

  • Optimized Synthesis : Wang Guo-hua (2008) optimized the synthesis of a compound closely related to 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, demonstrating the interest in refining the synthesis methods for such chemicals (Wang Guo-hua, 2008).

  • Derivative Studies for Gas Chromatography : Zaikin and Luzhnov (2002) proposed the use of cycloalkylcarbonyl derivatives, which are closely related to 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, for the determination of amino acid methyl esters in gas chromatography-mass spectrometry (Zaikin & Luzhnov, 2002).

  • Mechanistic Probes in Nitrosation : Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines, related to 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. This research provides insight into the reaction mechanisms of such compounds (Loeppky & Elomari, 2000).

  • Cyclopropyl Building Blocks in Organic Synthesis : Limbach et al. (2004) explored the use of cyclopropylideneacetates, related to 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, as multifunctional building blocks in organic synthesis. This highlights the compound's potential utility in synthesizing various organic molecules (Limbach et al., 2004).

  • Synthesis of Novel Amino Acid Derivatives : Synthesis and biological evaluation of various derivatives of amino acids, such as the work by Dappen et al. (2010), indicate the utility of 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride in medicinal chemistry (Dappen et al., 2010).

  • Applications in Antibacterial Activity and Fluorescence Properties : Research by Faty et al. (2018) on [2,4-dioxochromen-3(4H)methyl]amino acid, which is structurally related to 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride, delves into its antibacterial activity and fluorescence properties, suggesting potential applications in biochemistry and pharmacology (Faty et al., 2018).

properties

IUPAC Name

2-[cyclopropyl(methyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7(4-6(8)9)5-2-3-5;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSOJPLSPASWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride

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